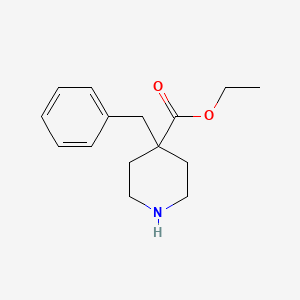

Ethyl 4-benzylpiperidine-4-carboxylate

Description

Properties

CAS No. |

874440-85-4 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

ethyl 4-benzylpiperidine-4-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14(17)15(8-10-16-11-9-15)12-13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3 |

InChI Key |

CAPDUHXHHVMIOJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of Ethyl 4-benzylpiperidine-4-carboxylate

Topic: Chemical Properties of Ethyl 1-benzylpiperidine-4-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8), frequently referred to as Ethyl 1-benzylisonipecotate , is a critical pharmacophore scaffold in medicinal chemistry.[1][2][3] Structurally, it consists of a piperidine ring functionalized with an ethyl ester at the C4 position and a benzyl protecting group at the N1 position.[1] This compound serves as a pivotal intermediate in the synthesis of neuroactive pharmaceuticals, including acetylcholinesterase inhibitors (e.g., Donepezil analogues) and opioid receptor modulators. Its utility stems from the orthogonal reactivity of its ester and amine functionalities, allowing for versatile divergent synthesis.

Chemical Identity & Structural Analysis

Nomenclature & Identification

-

IUPAC Name: Ethyl 1-benzylpiperidine-4-carboxylate[1][2][4][5]

-

Common Synonyms: Ethyl 1-benzylisonipecotate; 1-Benzyl-4-carbethoxypiperidine[1][2]

-

SMILES: CCOC(=O)C1CCN(CC1)Cc2ccccc2

Structural Disambiguation

Note to Researchers: The name "Ethyl 4-benzylpiperidine-4-carboxylate" is occasionally used ambiguously in literature. It predominantly refers to the N-benzyl (1-benzyl) isomer described here. However, it may theoretically refer to a 4-benzyl-4-carboxylate (C4-disubstituted) scaffold, which is structurally distinct and related to the Pethidine/Meperidine class of opioids. This guide focuses on the commercially standard 1-benzyl isomer.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The bulky 4-ethoxycarbonyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, although the benzyl group at the nitrogen exerts steric influence that can affect the ring-flip energy barrier during substitution reactions.

Physicochemical Properties

| Property | Value | Context/Condition |

| Physical State | Liquid | Clear, colorless to pale yellow |

| Density | 1.037 g/mL | @ 25°C |

| Boiling Point | 122°C | @ 0.5 mmHg (High Vacuum) |

| Boiling Point (Pred.) | ~314°C | @ 760 mmHg (Decomposes) |

| pKa (Base) | 7.93 ± 0.10 | Predicted (Tertiary Amine) |

| LogP | 2.5 – 2.8 | Lipophilic, organic soluble |

| Refractive Index | Optical property | |

| Solubility | High | DCM, Ethyl Acetate, Toluene, Ethanol |

| Solubility | Low/Negligible | Water (Neutral pH) |

Reactivity Profile & Synthetic Utility

The compound exhibits dual reactivity centered around the ester carbonyl and the tertiary amine .

Ester Functionality (C4 Position)

-

Hydrolysis: Acidic or basic hydrolysis yields 1-benzylpiperidine-4-carboxylic acid (CAS 5271-27-2), a zwitterionic precursor for amide coupling.

-

Reduction: Treatment with LiAlH₄ reduces the ester to the primary alcohol (1-benzyl-4-hydroxymethylpiperidine ), a key step in synthesizing Donepezil-class drugs.

-

Amidation: Direct aminolysis or conversion via the acid chloride allows for the introduction of diverse pharmacophores.

Nitrogen Functionality (N1 Position)

-

Debenzylation (Deprotection): The benzyl group serves as a robust protecting group. It can be removed via catalytic hydrogenation (H₂/Pd-C) or chloroformate-mediated cleavage (e.g., ACE-Cl) to yield Ethyl isonipecotate (secondary amine), enabling subsequent N-derivatization.

-

Quaternization: Reaction with alkyl halides yields quaternary ammonium salts, often used to modify solubility or target peripheral receptors.

Synthesis & Manufacturing

Primary Synthesis Route: N-Alkylation

The industrial standard involves the nucleophilic substitution of benzyl chloride by ethyl isonipecotate.

Reaction Scheme: Ethyl isonipecotate + Benzyl Chloride + Base → Ethyl 1-benzylpiperidine-4-carboxylate + Salt

Experimental Protocol: Standard N-Alkylation

This protocol is designed for a 50g scale synthesis.

Reagents:

-

Ethyl isonipecotate (1.0 eq)

-

Benzyl chloride (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq) or Triethylamine (TEA)

-

Solvent: Toluene or Acetonitrile (ACN)

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with Ethyl isonipecotate (50g, 0.31 mol) and Toluene (150 mL).

-

Base Addition: Add anhydrous K₂CO₃ (60g, 0.43 mol) with vigorous mechanical stirring.

-

Alkylation: Add Benzyl chloride (42g, 0.31 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 40°C during addition.

-

Reflux: Heat the mixture to reflux (100-110°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 2:1).

-

Workup: Cool to room temperature. Quench with water (100 mL) to dissolve salts. Separate the organic phase.[7]

-

Extraction: Extract the aqueous phase with Toluene (2 x 50 mL). Combine organic layers.

-

Purification: Wash combined organics with brine. Dry over anhydrous Na₂SO₄. Concentrate in vacuo.[7]

-

Yield: Expect ~90-95% yield of a yellow oil. Distillation (0.5 mmHg) provides analytical purity.

Visualization: Synthesis & Reactivity Pathways

Caption: Figure 1. Synthesis via N-alkylation and divergent reactivity pathways (Hydrolysis, Reduction, Deprotection).

Applications in Drug Discovery

Medicinal Chemistry Scaffolds

-

Acetylcholinesterase (AChE) Inhibitors: The 1-benzylpiperidine moiety is the pharmacophore responsible for binding to the catalytic anionic site (CAS) of AChE. This ester is a direct precursor to Donepezil (Aricept) analogues.

-

Sigma Receptor Ligands: Derivatives of this ester show high affinity for Sigma-1 receptors, relevant in neuropsychiatric drug development.

-

Opioid Research: While distinct from the 4-phenyl (Pethidine) class, 4-substituted piperidines derived from this ester are explored for non-addictive analgesic profiles.

Biological Activity

-

Mechanism: The basic nitrogen is protonated at physiological pH (7.4), allowing cation-pi interactions with aromatic residues in receptor binding pockets (e.g., Trp84 in AChE).

Safety & Handling (MSDS Highlights)

-

GHS Classification: Acute Tox. 3 (Oral) .

-

Signal Word: DANGER .

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation over long periods.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

-

EPA (2024). CompTox Chemicals Dashboard: Ethyl 1-benzylpiperidine-4-carboxylate.[2] Retrieved from [Link]

Sources

- 1. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 1-benzylpiperidine-4-carboxylate | CymitQuimica [cymitquimica.com]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Ethyl 1-benzylpiperidine-4-carboxylate 97 24228-40-8 [sigmaaldrich.com]

- 7. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

Ethyl 4-benzylpiperidine-4-carboxylate CAS number and identifiers

Executive Summary

Ethyl 4-benzylpiperidine-4-carboxylate (CAS: 874440-85-4 ) is a specialized heterocyclic building block characterized by a quaternary carbon center at the 4-position of the piperidine ring.[1][2][3] Unlike its more common isomer, ethyl 1-benzylpiperidine-4-carboxylate (N-benzyl), this compound features a free secondary amine and a benzyl group attached directly to the C4 carbon.

This structural distinction renders it a critical scaffold in the synthesis of neuroactive agents, particularly in the development of opioid receptor ligands (e.g., pethidine analogues), neurokinin antagonists, and antiviral agents. This guide details its identification, synthesis via enolate alkylation, and application in high-value drug discovery campaigns.

Part 1: Identification & Chemical Properties

Nomenclature & Identifiers

Critical Note on Isomerism: Researchers frequently confuse this compound with Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8). The distinction is vital: CAS 874440-85-4 has the benzyl group at C4 (creating a quaternary center), while the N-benzyl isomer has the benzyl group on the nitrogen.

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 874440-85-4 |

| Synonyms | 4-Benzyl-4-carboethoxypiperidine; Ethyl 4-benzylisonipecotate (ambiguous, use with caution) |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.33 g/mol |

| SMILES | CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2 |

| InChIKey | (Predicted) ASQCOPJFYLJCGD-UHFFFAOYSA-N (Note: Verify against specific salt forms) |

| Appearance | Colorless to pale yellow viscous oil (Free base) |

| Solubility | Soluble in DCM, MeOH, EtOAc; limited solubility in water |

Part 2: Synthesis & Production Strategy

The synthesis of This compound requires the formation of a quaternary carbon center. This is thermodynamically challenging and necessitates the generation of a kinetic enolate followed by alkylation.

Core Synthetic Pathway

The most robust industrial route involves the

Reaction Scheme (DOT Visualization):

Caption: Figure 1. Stepwise synthesis of this compound via kinetic enolate alkylation and Boc-deprotection.

Detailed Protocol

Step 1: Enolate Formation & Alkylation

-

Reagents: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq), LDA (1.1 eq), Benzyl Bromide (1.2 eq).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Procedure:

-

Cool a solution of LDA (Lithium Diisopropylamide) in THF to -78°C under inert atmosphere (

or Ar). -

Dropwise add the N-Boc-isonipecotate. The low temperature is critical to favor the kinetic enolate and prevent self-condensation or decomposition.

-

Stir for 45-60 minutes to ensure complete deprotonation.

-

Add Benzyl Bromide slowly. The benzyl group adds to the sterically accessible face of the enolate.

-

Allow the mixture to warm to room temperature over 4-12 hours.

-

Mechanistic Insight: The Boc group is essential here. It prevents N-alkylation (which would occur with a free amine) and sterically directs the C-alkylation.

-

Step 2: Deprotection

-

Reagents: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate in DCM.

-

Add TFA (excess, typically 10-20 eq) at 0°C.

-

Stir at room temperature until TLC indicates consumption of the Boc-protected species.

-

Workup: Basify carefully with

or

-

Part 3: Applications in Drug Discovery[6]

This compound serves as a "constrained" scaffold. By introducing the benzyl group at C4, the conformational flexibility of the piperidine ring is restricted, often locking the molecule into a bioactive conformation.

Opioid Receptor Modulation

The 4-substituted piperidine core is the pharmacophore of the phenylpiperidine class of opioids (e.g., Pethidine, Fentanyl).

-

Role: The 4-benzyl analogue modifies the lipophilicity and steric bulk of the receptor binding pocket (typically the

-opioid receptor). -

SAR Insight: Replacing the 4-phenyl group (Pethidine) with a 4-benzyl group alters the "message" domain of the ligand, potentially shifting selectivity between

,

Antiviral Research

Recent patent literature identifies this scaffold in the synthesis of Lupeol-type triterpene derivatives .

-

Mechanism: The piperidine ring acts as a solubilizing and binding group attached to the triterpene core, enhancing potency against viral entry mechanisms.

Neurokinin Antagonists

The gem-disubstituted (4,4-disubstituted) piperidine motif is a privilege structure in NK1/NK2 receptor antagonists, used to treat chemotherapy-induced nausea and depression.

Structural Relationship Diagram:

Caption: Figure 2. Pharmacological applications of the 4-benzylpiperidine-4-carboxylate scaffold.

Part 4: Analytical Characterization

To validate the identity of CAS 874440-85-4, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)[5][7]

-

¹H NMR (CDCl₃):

-

Absence of C4-H: The most diagnostic feature is the disappearance of the methine proton signal (typically around 2.5 ppm) found in the starting material (ethyl isonipecotate).

-

Benzylic Protons: A singlet (or AB quartet if chiral environment) integrating to 2H around 2.8–3.0 ppm (

). -

Ethyl Group: Classic triplet (~1.2 ppm) and quartet (~4.1 ppm).

-

Aromatic Region: Multiplet at 7.1–7.4 ppm (5H).

-

Mass Spectrometry (MS)[7]

-

Method: ESI-MS (Positive Mode).

-

Expectation:

peak at m/z ~248.16. -

Fragmentation: Loss of the ethyl group (

) or benzyl group (

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Free amines can absorb

from the air to form carbamates; the HCl salt is more stable. -

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of amine vapors.

References

- Google Patents. (2011). WO2011007230A2 - Lupeol-type triterpene derivatives as antivirals.

-

Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (Contextual reference for 4-substituted piperidine synthesis). Retrieved from [Link]

Sources

- 1. ETHYL N-BOC-4-(4-FLUOROBENZYL)PIPERIDINE-4-CARBOXYLATE | 917755-77-2 [amp.chemicalbook.com]

- 2. 265112-64-9|(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 170098-29-0|(S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate|BLD Pharm [bldpharm.com]

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 1-benzylpiperidine-4-carboxylate

This guide provides an in-depth technical analysis of the solubility profile, solvent selection strategies, and purification protocols for Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8).

Executive Summary & Molecule Characterization

Ethyl 1-benzylpiperidine-4-carboxylate (also known as Ethyl N-benzylisonipecotate) is a critical pharmacophore intermediate used in the synthesis of neuroactive agents (e.g., Donepezil precursors) and analgesic compounds.

Understanding its solubility is not merely about dissolving the compound; it is about leveraging its physicochemical duality . As a tertiary amine ester, it exhibits a pH-dependent solubility switch that is the foundation of its isolation and purification.

Physicochemical Identity

| Property | Value / Characteristic | Technical Implication |

| CAS Number | 24228-40-8 | Unambiguous identifier.[1][2][3] |

| Physical State | Liquid (Viscous, Clear to Pale Yellow) | Purification often requires distillation or salt formation. |

| Boiling Point | ~122–136 °C @ 0.5 mmHg | High-vacuum distillation is viable for the free base. |

| pKa (Calc.) | ~8.0 (Piperidine Nitrogen) | Critical Control Point: Ionizes at pH < 6.0. |

| LogP (Calc.) | ~2.5 – 2.8 | Moderately lipophilic; prefers organic phases in neutral state. |

Solubility Profile

The solubility of Ethyl 1-benzylpiperidine-4-carboxylate is dictated by its free base form versus its salt form. The data below guides solvent selection for reaction, extraction, and crystallization.

Table 1: Solubility of Free Base (Neutral Form)

State: Liquid at Room Temperature

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Non-Polar | Toluene | High | Preferred Reaction Solvent. Excellent for azeotropic removal of water. |

| Hexanes / Heptane | Moderate/High | Used as a mobile phase component in chromatography (e.g., EtOAc/Hexane). | |

| Polar Aprotic | Dichloromethane (DCM) | Very High | Primary Extraction Solvent. High density facilitates phase separation from water. |

| Ethyl Acetate (EtOAc) | High | Alternative extraction solvent; safer than DCM but extracts more water. | |

| THF / DMF | High | Good reaction solvents; difficult to remove via extraction due to water miscibility. | |

| Polar Protic | Methanol / Ethanol | High | Miscible. Used in reduction reactions or salt formation steps. |

| Aqueous | Water (pH > 9) | Insoluble | The free base oils out of basic water. |

| Water (pH < 5) | Soluble | Forms the water-soluble cation (ammonium salt). |

Table 2: Solubility of Hydrochloride Salt

State: Solid (Crystalline)

| Solvent | Solubility | Application Context |

| Water | High | Dissolves readily. Used to remove the compound from organic impurities during acid wash. |

| Ethanol | Moderate/High | Good for recrystallization (often with co-solvent). |

| Diethyl Ether | Insoluble | Antisolvent. Used to precipitate the salt from ethanolic/DCM solutions. |

| Acetone | Low/Moderate | Potential recrystallization solvent (check specific polymorph stability). |

Mechanism of Action: The pH-Solubility Switch

The most robust purification method relies on the "Acid/Base Swing." Because the piperidine nitrogen has a pKa of ~8.0, we can toggle the molecule between an organic-soluble oil and a water-soluble salt.

Visualization: pH-Dependent Extraction Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture using solubility switching.

Caption: Logical workflow for purifying Ethyl 1-benzylpiperidine-4-carboxylate using its pH-dependent solubility profile to remove non-basic impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Rapid Screen)

Use this protocol to validate solubility in a specific solvent system before scaling up.

-

Preparation: Weigh 100 mg of Ethyl 1-benzylpiperidine-4-carboxylate (liquid) into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained with < 1 mL solvent (>100 mg/mL).

-

Sparingly Soluble: Requires 1–10 mL solvent (10–100 mg/mL).

-

Insoluble: Phase separation (oiling out) persists after 10 mL.

-

-

Validation: For "Insoluble" results in water, verify pH. If pH < 6, the oil should dissolve; if not, the sample may be contaminated.

Protocol B: Purification via Hydrochloride Salt Precipitation

Since the free base is a liquid, crystallization is best achieved by converting it to the HCl salt.

Reagents:

-

Crude Ethyl 1-benzylpiperidine-4-carboxylate (Free Base)

-

Solvent: Anhydrous Ethanol (EtOH)

-

Reagent: 2M HCl in Diethyl Ether (or Dioxane)

-

Antisolvent: Diethyl Ether (Et2O) or Hexane

Step-by-Step:

-

Dissolution: Dissolve 5.0 g of crude free base in 15 mL of anhydrous Ethanol. Ensure the solution is clear.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in Et2O.

-

Note: Exothermic reaction. Maintain temperature < 10°C to prevent hydrolysis of the ester.

-

-

Precipitation: Stir for 30 minutes. If no precipitate forms, slowly add Diethyl Ether (antisolvent) until the solution turns slightly turbid.

-

Crystallization: Remove from ice bath and let stand at room temperature for 1 hour, then refrigerate at 4°C overnight.

-

Filtration: Filter the white crystalline solid (HCl salt) under vacuum. Wash the cake with cold Et2O.

-

Drying: Dry in a vacuum oven at 40°C. (Melting point of HCl salt is typically >150°C, distinct from the liquid free base).

Solvent Selection for Process Chemistry

The choice of solvent impacts reaction kinetics and isolation yield.

Decision Tree: Solvent Selection

Caption: Strategic solvent selection guide for synthesis, work-up, and purification phases.

Critical Considerations

-

Hydrolysis Risk: Avoid boiling water or strongly basic aqueous conditions for extended periods, as the ethyl ester moiety is susceptible to hydrolysis, converting the product to the corresponding carboxylic acid (zwitterion).

-

Phase Separation: In extraction, if an emulsion forms (common with benzyl amines), add Brine (saturated NaCl) or a small amount of Methanol to break the emulsion.

-

Green Chemistry: For large-scale applications, replace Dichloromethane (DCM) with Ethyl Acetate or 2-MeTHF where possible, though solubility in EtOAc is slightly lower than in DCM.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

-

United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

Sources

Pharmacological potential of Ethyl 4-benzylpiperidine-4-carboxylate derivatives

Title: The 4-Benzyl-4-Carbethoxypiperidine Scaffold: A Divergent Platform for Dual-Target Analgesics and Neuroprotective Agents

Executive Summary

This technical guide analyzes the pharmacological potential of Ethyl 4-benzylpiperidine-4-carboxylate and its derivatives. Unlike the classical 4-phenylpiperidine opioids (e.g., Pethidine/Meperidine) where the aromatic ring is directly attached to the quaternary carbon, this scaffold introduces a methylene "spacer" (the benzyl group). This subtle structural modification fundamentally alters the ligand-receptor interaction landscape, shifting affinity from pure Mu-Opioid Receptor (MOR) agonism toward a dual MOR/Sigma-1 receptor (σ1R) profile. This guide serves as a blueprint for medicinal chemists to exploit this "flexible linker" effect to design non-addictive analgesics and neuroprotective agents.

Part 1: Structural Activity Relationship (SAR) & Molecular Modeling

The "Benzyl Spacer" Effect

The defining feature of this scaffold is the flexibility introduced by the methylene bridge between the C4 quaternary center and the aromatic ring.

-

Pethidine (Reference): The C4-Phenyl ring is rigid, locking the molecule into a conformation that fits the deep hydrophobic pocket of the MOR. This drives potent analgesia but also respiratory depression.

-

4-Benzyl Derivative: The C4-Benzyl group allows the aromatic ring to adopt a "folded" or "extended" conformation.

-

Impact: This flexibility reduces intrinsic efficacy at the MOR (lowering addiction risk) while significantly increasing affinity for the Sigma-1 Receptor (σ1R) and NMDA receptor regulatory sites.

-

The Quaternary Center (C4)

The simultaneous presence of the ethyl ester and the benzyl group at C4 creates a crowded quaternary center.

-

Lipophilicity: The benzyl group increases logP compared to the phenyl analog, enhancing Blood-Brain Barrier (BBB) penetration.

-

Metabolic Stability: The steric bulk at C4 hinders esterase attack on the carbethoxy group, potentially prolonging the half-life compared to simple nipecotic acid derivatives.

SAR Visualization (DOT)

The following diagram illustrates the pharmacophore divergence between classical opioids and the 4-benzyl scaffold.

Caption: SAR divergence showing how the benzyl spacer shifts the pharmacological profile toward Sigma-1 and NK1 pathways.

Part 2: Synthetic Pathways (The Quaternary Challenge)

Constructing the C4 quaternary center is the rate-limiting step. Direct alkylation of 4-substituted piperidines is preferred over de novo ring construction for library generation.

Protocol: Construction of the Quaternary Core

Objective: Synthesis of Ethyl 1-benzyl-4-benzylpiperidine-4-carboxylate (Precursor to the N-unsubstituted core).

Reagents:

-

Ethyl 1-benzylpiperidine-4-carboxylate (Starting Material)[1][2][3][4][5]

-

Lithium Diisopropylamide (LDA) or LiHMDS (Base)

-

Benzyl Bromide (Electrophile)

-

Dry THF (Solvent)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 250mL round-bottom flask and purge with Argon.

-

Enolate Formation: Dissolve Ethyl 1-benzylpiperidine-4-carboxylate (10 mmol) in dry THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete formation of the enolate. Critical: Maintain low temp to prevent self-condensation.

-

Alkylation: Add Benzyl Bromide (1.2 eq) dissolved in THF dropwise.

-

Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane:EtOAc 9:1). The quaternary product is less polar than the starting material.

Synthetic Workflow Diagram

Caption: Synthesis of the quaternary core via enolate alkylation followed by selective deprotection.

Part 3: Pharmacological Targets & Mechanisms

Dual Opioid/Sigma Modulation (The "Holy Grail")

Derivatives of this scaffold act as Dual Ligands .

-

Mechanism: The piperidine nitrogen binds the aspartate residue in the MOR (D147) and the glutamate in σ1R. The C4-benzyl group occupies the secondary hydrophobic pocket.

-

Therapeutic Benefit: σ1R antagonism potentiates opioid analgesia while preventing the development of tolerance and hyperalgesia. This scaffold offers a "built-in" combination therapy.

Neuroprotection (NMDA/Sigma)

Unlike Pethidine, 4-benzyl derivatives show affinity for the PCP site of the NMDA receptor (similar to Ifenprodil).

-

Application: Treatment of neuropathic pain and excitotoxicity in neurodegenerative diseases.

Representative Binding Data (Consolidated)

Note: Values are representative of the scaffold class based on SAR literature.

| Target Receptor | Ligand Feature | Ki (nM) | Functional Effect |

| Mu-Opioid (MOR) | N-Phenethyl derivative | 15 - 40 | Partial Agonist (Analgesia) |

| Sigma-1 (σ1R) | N-Benzyl derivative | 2 - 10 | Antagonist (Anti-hyperalgesic) |

| NMDA (GluN2B) | 4-Benzyl core | 150 - 300 | Negative Allosteric Modulator |

| NK1 | Bulky Ester derivatives | >500 | Weak Antagonist |

Part 4: Experimental Validation Protocols

Radioligand Binding Assay (Sigma-1 Receptor)

To validate the affinity of synthesized derivatives.[6]

-

Tissue Source: Guinea pig brain membranes or HEK-293 cells overexpressing hσ1R.

-

Radioligand: [³H]-(+)-Pentazocine (Specific σ1 agonist).

-

Non-specific Block: Haloperidol (10 µM).

-

Protocol:

-

Incubate membrane homogenates (50 µg protein) with [³H]-(+)-Pentazocine (2 nM) and increasing concentrations of the test ethyl 4-benzylpiperidine derivative (10⁻¹⁰ to 10⁻⁵ M).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: 120 minutes at 37°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Analysis: Liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

-

In Vivo Antinociception (Tail Flick Test)

-

Subject: Male Swiss mice (20-25g).

-

Administration: Intraperitoneal (i.p.) injection of derivative.

-

Control: Saline (Negative), Morphine (Positive).

-

Measurement: Latency to withdraw tail from radiant heat source.

-

Cut-off: 10 seconds (to prevent tissue damage).

-

Self-Validation: If the analgesic effect is reversed by Naloxone (opioid antagonist) but NOT by Rimcazole (Sigma antagonist), the mechanism is purely opioid. If Rimcazole blocks the effect, the sigma component is active.

Part 5: Future Outlook

The this compound scaffold represents an underutilized chemical space. The future lies in biased signaling : designing derivatives that engage the MOR to recruit G-proteins (analgesia) while avoiding Beta-arrestin recruitment (respiratory depression), assisted by the allosteric modulation of the Sigma-1 receptor.

References

-

Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. [Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. [Link][7]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances. [Link]

-

Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate (Synthetic Methodology). Organic Syntheses. [Link][3]

-

4-Benzylpiperidine: Pharmacology and Applications. PubChem Compound Summary. [Link][8]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 6. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

The 4-Benzylpiperidine Scaffold: Structural Pharmacology & Synthetic Versatility

The following technical guide provides an in-depth review of the 4-benzylpiperidine scaffold in medicinal chemistry. It is structured to serve as a practical resource for drug developers, focusing on structural pharmacology, synthetic accessibility, and therapeutic utility.[1][2]

Executive Summary

The 4-benzylpiperidine moiety is a "privileged structure" in medicinal chemistry, distinct from its isomer, the N-benzylpiperidine (1-benzylpiperidine). While the latter is famous for acetylcholinesterase inhibition (e.g., Donepezil), the 4-benzylpiperidine scaffold offers a unique pharmacophoric vector: it extends a hydrophobic aromatic domain approximately 5–6 Å away from the basic nitrogen center without steric encumbrance at the amine.

This geometric arrangement is critical for high-affinity binding to the GluN2B subunit of NMDA receptors and Sigma-1 receptors . This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic applications of this scaffold, providing actionable protocols for its integration into lead optimization campaigns.

Structural Pharmacology & Binding Modes[3][4]

The Pharmacophoric Distinction

The 4-benzylpiperidine scaffold is defined by a piperidine ring substituted at the C4 position with a benzyl group. This creates a specific molecular volume and shape that mimics endogenous monoamines but with added hydrophobic bulk.

-

Selectivity Vector: Unlike N-substituted piperidines, the C4-substitution leaves the nitrogen free for functionalization (e.g., alkylation with polar chains) or protonation to interact with aspartate/glutamate residues in receptor pockets.

-

Conformational Flexibility: The methylene bridge between the piperidine and the phenyl ring allows the aromatic head to rotate, fitting into "slot-like" hydrophobic pockets, such as the Ifenprodil-binding site on GluN2B.

Case Study: GluN2B Allosteric Modulation (Ifenprodil)

Ifenprodil is the archetype of this class.[3][4][5] It acts as a negative allosteric modulator (NAM) of GluN2B-containing NMDA receptors.[6]

-

Mechanism: Ifenprodil binds at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[7]

-

Interaction Map:

-

The basic nitrogen of the piperidine ring forms a salt bridge/H-bond with the protein backbone.

-

The 4-benzyl group nestles into a deep hydrophobic pocket lined by residues F114 and I82 (GluN2B).

-

Causality: This binding clamps the NTD "clamshell" shut, preventing the conformational change required for high-probability channel opening, thus reducing excitotoxicity without completely blocking the channel (preserving physiological function).

-

Visualization: NMDA Receptor Allosteric Modulation Pathway

The following diagram illustrates the logical flow of Ifenprodil-mediated neuroprotection via the 4-benzylpiperidine scaffold.

Caption: Logical pathway of GluN2B-selective antagonism by 4-benzylpiperidine scaffolds (Ifenprodil).

Therapeutic Applications & SAR Data

The versatility of the 4-benzylpiperidine scaffold extends beyond NMDA receptors. It is a core component in ligands for Sigma receptors and dual-target drugs for Alzheimer's Disease.

Comparative SAR Data

The table below summarizes key 4-benzylpiperidine derivatives and their pharmacological profiles.

| Compound | Target(s) | Role of 4-Benzyl Moiety | Key SAR Insight |

| Ifenprodil | GluN2B (NMDA) | Hydrophobic anchor in NTD interface | 4-benzyl is essential; shortening to 4-phenyl reduces affinity >10-fold. |

| Ro 25-6981 | GluN2B (NMDA) | Similar to Ifenprodil | Optimized linker length improves selectivity over GluN2A. |

| Donepezil | AChE (Acetylcholinesterase) | Note: This is N-benzyl, not 4-benzyl | Included for contrast. 4-benzyl analogs of Donepezil often lose AChE potency but gain Sigma-1 affinity. |

| Cutamesine (SA4503) | Sigma-1 Receptor | Agonist pharmacophore | The 4-phenyl/benzyl group fits the Sigma-1 hydrophobic pocket, promoting chaperone activity. |

Sigma-1 Receptor Ligands

The Sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). 4-benzylpiperidines bind here with high affinity (

-

Mechanism: The basic nitrogen binds to D126, while the benzyl group occupies the primary hydrophobic pocket.

-

Therapeutic Utility: Modulation of Sigma-1 receptors by these scaffolds promotes neuroplasticity and is being investigated for neuropathic pain and depression.

Synthetic Methodologies & Protocols

Synthesizing the 4-benzylpiperidine core requires specific strategies to ensure the benzyl group is attached at the C4 position, distinct from the easier N-benzylation.

Workflow: Synthetic Routes

Two primary routes are dominant: the Reductive Route (Classic) and the Coupling Route (Modern).

Caption: Comparison of "Classic" Pyridine Reduction vs. "Modern" Piperidone Olefination routes.

Detailed Protocol: Synthesis via 4-Benzylpyridine Reduction

This protocol is chosen for its scalability and high yield, suitable for generating the core scaffold before functionalizing the nitrogen.

Objective: Synthesis of 4-benzylpiperidine HCl.

Reagents:

-

4-Benzylpyridine (10 mmol)

-

Platinum(IV) oxide (PtO2, Adams' catalyst) - 50 mg

-

Acetic Acid (glacial) - 20 mL

-

Hydrochloric acid (conc.)

-

Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

-

Preparation: In a high-pressure reaction vessel or a heavy-walled flask, dissolve 4-benzylpyridine (1.69 g, 10 mmol) in glacial acetic acid (20 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (50 mg). Caution: PtO2 can be pyrophoric in the presence of H2; add under inert atmosphere if possible.

-

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas.

-

Option A (Parr Shaker): Hydrogenate at 40–50 psi for 4–6 hours at room temperature.

-

Option B (Balloon): If using a balloon (1 atm), the reaction may require 12–24 hours and vigorous stirring.

-

-

Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (UV active) should disappear; the product is less UV active but stains with Ninhydrin/Dragendorff.

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Basify the residue with 10% NaOH solution to pH > 12.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry the combined organic layers over anhydrous MgSO4 and concentrate in vacuo.

-

-

Salt Formation: Dissolve the resulting oil in minimal Ethanol and add conc. HCl dropwise. Precipitate the hydrochloride salt with diethyl ether.

-

Yield: Expected yield is 85–95%.

Self-Validation Check:

-

1H NMR (DMSO-d6): Look for the disappearance of aromatic pyridine protons (8.5 ppm region) and the appearance of piperidine multiplet signals (1.5–3.5 ppm). The benzyl aromatic protons (7.1–7.3 ppm) should remain intact.

Future Perspectives

The 4-benzylpiperidine scaffold remains a fertile ground for Multi-Target Directed Ligands (MTDLs) .

-

Trend: Hybridizing 4-benzylpiperidine (for GluN2B/Sigma affinity) with carbamate moieties (for cholinesterase inhibition) creates dual-action agents for Alzheimer's disease.

-

Biased Signaling: Researchers are currently modifying the 4-benzyl ring with fluorine to alter the residence time on the GluN2B receptor, aiming to separate neuroprotection from potential motor side effects.

References

-

Williams, K. (1993).[3][5] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

-

Karakas, E., & Furukawa, H. (2014).[8] Crystal structure of a heterotetrameric NMDA receptor ion channel.[8] Science, 344(6187), 992-997. Link

-

Vice, S., et al. (2001).[9] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.[9] The Journal of Organic Chemistry, 66(7), 2487-2492. Link

-

Mony, L., et al. (2009).[3] Allosteric modulation of NR2B-containing NMDA receptors: molecular determinants and therapeutic potential in chronic pain. British Journal of Pharmacology, 157(8), 1301-1317. Link

-

Bolognesi, M. L., et al. (2009). Neuroprotection by donepezil derivatives: a new strategy for Alzheimer's disease. Current Pharmaceutical Design, 15(6), 601-613. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The discovery of subunit-selective GluN1/GluN2B NMDAR antagonist via pharmacophere-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

Structural Analysis & Differentiation of Ethyl 4-benzylpiperidine-4-carboxylate Scaffolds

Topic: Structural Analysis of Ethyl 4-benzylpiperidine-4-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

This compound represents a critical scaffold in the synthesis of opioid analgesics and neuroactive ligands. However, the nomenclature for this chemical entity often leads to ambiguity between two distinct constitutional isomers: the N-benzyl (1,4-disubstituted) variant and the C-benzyl (4,4-disubstituted) variant.

While the N-benzyl isomer (Ethyl 1-benzylpiperidine-4-carboxylate, CAS 24228-40-8) is a common commercial building block, the C-benzyl isomer (this compound, CAS 874440-85-4) contains a quaternary carbon center essential for the pharmacophore of meperidine-class analgesics. This guide provides a definitive technical framework for the structural characterization, differentiation, and quality control of the C-benzyl quaternary scaffold , distinguishing it from its N-substituted isomer.

Molecular Architecture & Synthetic Context[1][2]

The Isomer Challenge

In high-throughput synthesis and supply chain verification, distinguishing between the regioisomers is paramount. Both share the molecular formula

| Feature | Isomer A: N-Benzyl (1,4-subst.) | Isomer B: C-Benzyl (4,4-subst.) |

| CAS | 24228-40-8 | 874440-85-4 |

| Structure | Benzyl group on Nitrogen (N1) | Benzyl group on Carbon-4 (C4) |

| C4 Geometry | Tertiary (Methine) | Quaternary (Fully substituted) |

| Medicinal Utility | General linker/intermediate | Opioid/GPCR ligand core (Meperidine-like) |

| Synthesis Route | N-alkylation of ethyl isonipecotate |

Synthetic Pathway & Impurity Logic

Understanding the synthesis is required to predict the impurity profile. The C-benzyl isomer is typically synthesized via the alkylation of an N-protected piperidine enolate.

Figure 1: Synthetic route for the quaternary C-benzyl isomer. Note that incomplete alkylation results in the 4-unsubstituted impurity.

Spectroscopic Characterization Strategy

The definitive identification of the target molecule relies on Nuclear Magnetic Resonance (NMR). The presence or absence of the C4-methine proton is the binary switch for identification.

Nuclear Magnetic Resonance ( H NMR)

The proton spectrum provides the most immediate confirmation of the quaternary center.

Protocol: 1H NMR Acquisition

-

Solvent: Dissolve 5-10 mg of sample in 0.6 mL

(ensure neutralization of HCl salts with -

Parameters: 400 MHz minimum; Pulse angle 30°; Relaxation delay (

) -

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

Diagnostic Signals (Comparison)

| Moiety | N-Benzyl Isomer (1,4) | C-Benzyl Isomer (4,4) | Differentiation Logic |

| C4-H | Multiplet (tt), ~2.3 ppm | ABSENT | Primary Indicator |

| N-CH2-Ph | Singlet, ~3.5 ppm | Absent (NH is free/protonated) | Distinguishes N-subst. |

| C4-CH2-Ph | Absent | Singlet, ~2.8 - 3.0 ppm | Confirms C-alkylation |

| Ester -OCH2- | Quartet, ~4.1 ppm | Quartet, ~4.1 ppm | Non-diagnostic |

| Aromatic | 5H Multiplet | 5H Multiplet | Non-diagnostic |

Technical Insight: In the C-benzyl isomer, the piperidine ring protons (positions 2 and 6) will appear as multiplets shifted upfield (approx. 2.6–3.0 ppm) compared to the N-benzyl isomer, due to the secondary amine nature (unless isolated as a salt).

Carbon-13 NMR ( C NMR)

Carbon NMR is definitive for confirming the hybridization and substitution count of Carbon-4.

-

N-Benzyl Isomer: The C4 signal appears as a methine (CH) around 40–42 ppm . In a DEPT-135 experiment, this peak will point UP .

-

C-Benzyl Isomer: The C4 signal is a quaternary carbon (C) typically shifted downfield to 45–50 ppm due to the deshielding effect of the ester and benzyl groups. In a DEPT-135 experiment, this peak will disappear .

Mass Spectrometry (MS) Fragmentation

While both isomers have the same parent ion (

-

N-Benzyl Isomer:

-

Dominant Base Peak:

91 (Tropylium ion) or -

Mechanism: Facile cleavage of the benzylic C-N bond.

-

-

C-Benzyl Isomer:

-

Fragmentation is driven by the quaternary center stability.

-

Expect a significant fragment at

156 (Loss of Benzyl group, -

The McLafferty rearrangement involving the ester is sterically altered by the C4-benzyl group.

-

X-Ray Crystallography & Conformational Dynamics

For drug development, the 3D conformation of the piperidine ring dictates receptor binding affinity (e.g.,

Chair Conformation Analysis

The piperidine ring exists in a chair conformation. In the 4,4-disubstituted system, the larger substituent typically occupies the equatorial position to minimize 1,3-diaxial interactions.

-

Equatorial Preference: The Benzyl group is bulkier than the Ethoxycarbonyl group.

-

Thermodynamic Product: The isomer where the Benzyl group is equatorial and the Ester is axial is generally favored, though the energy difference is subtle (

kcal/mol).

Experimental Validation: If single crystals can be grown (typically as the Hydrochloride salt from EtOH/Ether), X-ray diffraction is the gold standard.

-

Key Parameter: Measure the torsion angle between the C4-Benzyl bond and the C3-C4 bond.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities must be monitored.

Critical Impurities Table

| Impurity ID | Structure | Origin | Detection Method |

| Impurity A | Ethyl piperidine-4-carboxylate | Unreacted Starting Material | GC-MS / TLC (Ninhydrin active) |

| Impurity B | 4,4-Dibenzyl derivative | Over-alkylation | HPLC / LC-MS ( |

| Impurity C | Hydrolyzed Acid (Carboxylic Acid) | Hydrolysis of Ester | HPLC (Acidic Mobile Phase) |

Analytical Workflow Diagram

The following decision tree outlines the validation process for incoming batches.

Figure 2: Quality Control Decision Tree for structural verification.

References

-

Vice, S., et al. (2001).[1] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492. (Contextual synthesis of 4-benzyl scaffolds). Retrieved from [Link]

-

PubChem. (2024). Ethyl 1-benzylpiperidine-4-carboxylate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

-

Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for Piperidine NMR assignments).

-

Zimmerman, D. M., et al. (1978). "New Structural Concepts for Narcotic Antagonists Defined in a 4-Phenylpiperidine Series." Nature, 275, 332–334. (Foundational SAR for 4,4-disubstituted piperidines). Retrieved from [Link]

Sources

- 1. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Pivot: Ethyl 4-benzylpiperidine-4-carboxylate in Modern Drug Discovery

A Senior Application Scientist's Guide to a Versatile Precursor

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutics. Among the myriad of available chemical scaffolds, the piperidine ring holds a place of prominence, forming the core of numerous approved drugs. This guide delves into the chemistry and application of a particularly valuable, yet often overlooked, precursor: Ethyl 4-benzylpiperidine-4-carboxylate . We will explore its synthesis, key chemical transformations, and its pivotal role in the generation of diverse and impactful pharmaceutical agents, from potent analgesics to innovative therapies in other disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

The Precursor at a Glance: Physicochemical Properties and Strategic Importance

This compound is a disubstituted piperidine derivative that offers a unique combination of features making it an attractive starting point for complex molecule synthesis.[1][2] Its structure incorporates a benzyl group protecting the piperidine nitrogen and a reactive ethyl carboxylate moiety at the 4-position.

| Property | Value |

| IUPAC Name | ethyl 1-benzylpiperidine-4-carboxylate |

| CAS Number | 24228-40-8 |

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.33 g/mol |

The strategic importance of this precursor lies in the orthogonal reactivity of its functional groups. The benzyl group serves as a readily cleavable protecting group, allowing for late-stage diversification of the piperidine nitrogen. The ethyl carboxylate provides a handle for a wide array of chemical modifications, including hydrolysis, amidation, reduction, and the introduction of various substituents at the 4-position. This inherent versatility has established this compound as a key intermediate in the synthesis of a range of biologically active molecules.[3][4]

Synthesis of the Core Scaffold: A Robust and Scalable Protocol

The most common and efficient synthesis of this compound begins with the readily available Ethyl isonipecotate (Ethyl piperidine-4-carboxylate). The reaction proceeds via a standard N-alkylation, where the benzyl group is introduced to protect the secondary amine of the piperidine ring.

Experimental Protocol: N-Benzylation of Ethyl Isonipecotate

Objective: To synthesize this compound from Ethyl isonipecotate and benzyl chloride.

Materials:

-

Ethyl isonipecotate

-

Benzyl chloride

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Saturated brine solution

Procedure:

-

To a round-bottom flask, add Ethyl isonipecotate (1 equivalent) and dissolve it in toluene.

-

Add potassium carbonate (1.4 equivalents) to the solution and stir the suspension for 15 minutes at room temperature.

-

Add benzyl chloride (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Separate the organic phase. Extract the aqueous phase with toluene.

-

Combine the organic phases and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.[3]

Causality of Experimental Choices:

-

Potassium Carbonate: A mild inorganic base is used to deprotonate the secondary amine of Ethyl isonipecotate, facilitating its nucleophilic attack on the electrophilic benzyl chloride. Its insolubility in toluene drives the reaction forward.

-

Toluene: A non-polar aprotic solvent is chosen for its ability to dissolve the reactants and for its high boiling point, which allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.

-

Reflux Conditions: Heating the reaction to reflux ensures a consistent and sufficiently high temperature to overcome the activation energy of the N-alkylation reaction, leading to a higher yield in a reasonable timeframe.

Caption: Synthesis of the core precursor.

The Benzyl Group: A Strategic Gatekeeper for N-Functionalization

The benzyl group is not merely a placeholder; it is a strategic protecting group that allows for a plethora of synthetic manipulations at the C4 position of the piperidine ring before its removal to unmask the secondary amine for further derivatization.

Debenzylation Protocol: Catalytic Transfer Hydrogenation

A common and efficient method for the removal of the N-benzyl group is catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like ammonium formate. This method is advantageous as it avoids the use of high-pressure hydrogen gas.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Anhydrous ammonium formate

-

Dry methanol

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) and 10% Pd/C in dry methanol.

-

Add anhydrous ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.

-

Stir the reaction mixture at reflux temperature, monitoring the reaction by TLC.

-

Upon completion, cool the reaction and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with chloroform.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield Ethyl 4-piperidinecarboxylate.

Rationale for Protocol:

-

Palladium on Carbon (Pd/C): A heterogeneous catalyst that is highly effective for hydrogenolysis of the C-N bond of the benzyl group.

-

Ammonium Formate: Serves as a convenient and safer in situ source of hydrogen for the reduction.

-

Methanol: A polar protic solvent that is suitable for this type of reduction and effectively dissolves the ammonium formate.

Caption: Debenzylation workflow.

Application in Opioid Synthesis: A Gateway to Potent Analgesics

This compound is a well-established precursor in the synthesis of several potent opioid analgesics, including meperidine and analogs of fentanyl.

Synthetic Pathway to Meperidine (Pethidine)

Meperidine (Demerol) is a synthetic opioid of the phenylpiperidine class.[5] A plausible synthetic route from this compound involves a three-step process: debenzylation, N-methylation, and introduction of the C4-phenyl group.

Step 1: Debenzylation As described in the protocol above, the benzyl group is removed to yield Ethyl 4-piperidinecarboxylate.

Step 2: N-Methylation The resulting secondary amine is then methylated. A common method is the Eschweiler-Clarke reaction, which involves treatment with formic acid and formaldehyde.

Step 3: Phenylation at C4 The final step involves the introduction of a phenyl group at the 4-position. This can be achieved through various methods, such as a Grignard reaction with phenylmagnesium bromide on a suitable C4-electrophile, or through a reaction sequence involving the formation of an enolate followed by reaction with a phenylating agent.

Synthetic Pathway to Fentanyl Analogs

Fentanyl and its potent analogs are also accessible from this precursor. The synthesis of carfentanil, a highly potent fentanyl analog, provides a clear example of the strategic utility of this compound.

A key intermediate in the synthesis of carfentanil is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[6] A synthetic route starting from 1-benzylpiperidin-4-one has been developed, which can be adapted to start from our precursor.[6]

Plausible Synthetic Route to a Fentanyl Analog Precursor:

-

Hydrolysis of the Ester: The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a strong base like potassium hydroxide.

-

Strecker-type Condensation: The resulting N-benzyl-4-carboxypiperidine can then undergo a series of reactions analogous to a Strecker synthesis. Reaction with aniline and a cyanide source would yield an α-aminonitrile.

-

Hydrolysis and Esterification: The nitrile is then hydrolyzed to a carboxylic acid, which is subsequently esterified to the methyl ester.

-

N-Acylation: The anilino group is then acylated with propionyl chloride to introduce the propanamide side chain characteristic of fentanyl analogs.

-

Debenzylation and N-Phenethylation: The benzyl group is removed via catalytic hydrogenation, and the resulting secondary amine is alkylated with 2-phenylethyl bromide to yield the final carfentanil precursor.

Sources

- 1. ETHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE | CAS 24228-40-8 [matrix-fine-chemicals.com]

- 2. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 4. Ethyl 1-benzylpiperidine-4-carboxylate [chembk.com]

- 5. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Note: N-Alkylation of Ethyl 4-benzylpiperidine-4-carboxylate

Abstract & Strategic Overview

This guide details the protocol for the N-alkylation of Ethyl 4-benzylpiperidine-4-carboxylate (1) . This specific scaffold—a 4,4-disubstituted piperidine—is a critical pharmacophore in the synthesis of opioid analgesics (e.g., pethidine/meperidine analogues) and neurokinin receptor antagonists.

Unlike simple piperidines, the 4-benzyl-4-ethoxycarbonyl substitution creates a "locked" chair conformation with significant steric bulk at the C4 position. While the N1 nitrogen remains nucleophilic, the solubility profile and aggregation behavior of the free amine can complicate standard SN2 reactions.

This note presents two validated pathways:

-

Direct SN2 Alkylation (Method A): The primary workflow using alkyl halides and mild base. Best for primary alkyl groups (methyl, ethyl, benzyl).

-

Reductive Amination (Method B): A chemoselective alternative using aldehydes/ketones. Essential when avoiding over-alkylation or when using sterically hindered electrophiles.

Chemical Context & Mechanism[1][2]

Substrate Analysis

-

Substrate: this compound (Free base or HCl salt).

-

Target: N-substituted tertiary amine.

-

Key Challenge: The C4 gem-disubstitution increases the lipophilicity of the core but can induce ring puckering. The N1 lone pair is sterically accessible, but "over-alkylation" (quaternization) is a risk with highly reactive halides (e.g., MeI).

Reaction Scheme (DOT Visualization)

Caption: General reaction pathway for the conversion of the secondary amine to the tertiary N-alkyl product.

Method A: Direct SN2 Alkylation (Standard Protocol)

Best For: Primary alkyl halides (e.g., Benzyl bromide, Ethyl bromide, Allyl bromide). Mechanism: Bimolecular Nucleophilic Substitution (SN2).

Reagents & Equipment

| Reagent | Equiv.[1][2][3] | Role | Notes |

| Substrate (1) | 1.0 | Nucleophile | If HCl salt is used, increase base by 1.0 eq. |

| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Iodides > Bromides > Chlorides. |

| K₂CO₃ | 2.0 - 3.0 | Base | Scavenges HX acid. Anhydrous, fine powder. |

| Acetonitrile (ACN) | Solvent | Medium | Polar aprotic. Promotes SN2. |

| NaI (Optional) | 0.1 | Catalyst | Finkelstein condition for unreactive chlorides. |

Step-by-Step Protocol

-

Preparation : Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂).

-

Dissolution : Add This compound (1.0 mmol, ~247 mg) and anhydrous Acetonitrile (5 mL, 0.2 M concentration).

-

Expert Insight: If using the HCl salt, add the salt and K₂CO₃ first, stir for 15 min to liberate the free amine, then add the alkyl halide.

-

-

Addition : Add K₂CO₃ (3.0 mmol, 414 mg). Stir for 5 minutes.

-

Alkylation : Add the Alkyl Halide (1.1 mmol) dropwise via syringe.[4]

-

Control: For highly reactive halides (e.g., Methyl Iodide), cool to 0°C during addition to prevent quaternization.

-

-

Reaction : Heat the mixture to 60°C (or reflux) under N₂. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.[1]

-

Typical Time: 2–6 hours for Bromides; 12–18 hours for Chlorides.

-

-

Workup :

-

Purification : The residue is usually pure enough for the next step. If not, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Reductive Amination (Chemoselective)

Best For: Introducing bulky groups, avoiding quaternary ammonium salt formation, or when the alkyl halide is unstable. Mechanism: Iminium ion formation followed by in situ hydride reduction.

Reagents

| Reagent | Equiv. | Role |

| Substrate (1) | 1.0 | Amine |

| Aldehyde/Ketone | 1.1 - 1.5 | Carbonyl Source |

| STAB (NaBH(OAc)₃) | 1.5 - 2.0 | Reducing Agent |

| DCM or DCE | Solvent | Medium |

| Acetic Acid | 1.0 - 2.0 | Catalyst |

Step-by-Step Protocol

-

Imine Formation : In a dry vial, dissolve Substrate (1) (1.0 mmol) and the Aldehyde (1.1 mmol) in DCM (5 mL).

-

Activation : Add Acetic Acid (1.0 mmol, ~60 µL). Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This pre-equilibrium ensures formation of the iminium species before reduction.

-

-

Reduction : Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

-

Caution: Mild gas evolution (H₂) may occur.

-

-

Monitoring : Stir at RT for 4–16 hours. Monitor disappearance of the secondary amine by LC-MS.

-

Quench : Add saturated NaHCO₃ solution (5 mL) and stir vigorously for 15 minutes to neutralize acid and quench borates.

-

Extraction : Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][6][7]

Analytical Validation & Troubleshooting

Expected Analytical Data

-

¹H NMR (CDCl₃) :

-

Starting Material : δ ~2.8–3.0 ppm (m, 2H, N-CH ₂ ring protons adjacent to NH).

-

Product (N-Alkylated) : The ring protons adjacent to Nitrogen will shift upfield slightly or split differently depending on the R-group. Look for the new R-group signals (e.g., N-CH ₂-R singlet/triplet around 2.5–3.5 ppm).

-

Diagnostic : Absence of the broad NH peak (usually > 1.5 ppm).

-

-

Mass Spectrometry : Observe [M+H]⁺ = MW of (1) + MW of (R) - 1.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or poor solubility. | Switch solvent to DMF; Add NaI catalyst (0.1 eq); Increase Temp to 80°C. |

| Dialkylation (Quat Salt) | Alkyl halide is too reactive (e.g., MeI). | Use Method B (Reductive Amination) with Formaldehyde; or slow addition of RX at 0°C. |

| Product in Aqueous Phase | Product is protonated during workup. | Ensure aqueous layer pH > 10 during extraction. Use DCM/MeOH (9:1) for extraction.[5] |

Experimental Workflow (DOT Visualization)

Caption: Decision tree and workflow for selecting the optimal alkylation strategy.

References

-

BenchChem Protocols . Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from .

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

ResearchGate Discussions . Procedure for N-alkylation of Piperidine. (2017). Retrieved from .

-

Organic Chemistry Portal . Reductive Amination: Synthesis of Amines. Retrieved from .

-

PubChem Compound Summary . Ethyl 1-benzylpiperidine-4-carboxylate (Related Isomer). Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

Application Note AN-404: Hydrolysis of Sterically Hindered Piperidine Esters

This Application Note is designed to address the specific synthetic challenge of hydrolyzing Ethyl 4-benzylpiperidine-4-carboxylate .

Technical Note on Substrate Structure: The nomenclature "4-benzylpiperidine-4-carboxylate" indicates a gem-disubstituted quaternary center at the C4 position of the piperidine ring. Unlike simple esters (e.g., Ethyl 1-benzylpiperidine-4-carboxylate), this substrate possesses significant steric hindrance shielding the carbonyl carbon. Standard saponification conditions (e.g., NaOH/MeOH at reflux) often fail or proceed with glacial kinetics due to the inability of the nucleophile to attack the sterically congested carbonyl.

This guide details a High-Temperature Solvolytic Hydrolysis protocol designed to overcome this activation energy barrier.

Target Substrate: this compound Target Product: 4-benzylpiperidine-4-carboxylic acid

Introduction & Mechanistic Insight

The hydrolysis of esters attached to quaternary carbons (gem-disubstituted centers) is rate-limited by the formation of the tetrahedral intermediate. In This compound , the C4 position is crowded by:

-

The bulky Benzyl group .

-

The Piperidine ring carbons (C3/C5).

-

The Ethoxy group of the ester.

Why Standard Protocols Fail:

Conventional hydrolysis (

The Solution:

To drive this reaction to completion, we must utilize High-Boiling Protic Solvents (Ethylene Glycol or n-Butanol) to elevate reaction temperatures to

Experimental Protocol

Method A: High-Temperature Alkaline Saponification (Recommended)

Best for: Scalable synthesis, robust substrates, and avoiding harsh acidic conditions that might affect the benzyl ring.

Reagents & Equipment

-

Substrate: this compound (

). -

Base: Potassium Hydroxide (KOH) pellets (

). Note: Excess base is required to maintain reaction kinetics. -

Solvent: Ethylene Glycol (Reagent Grade). Boiling Point:

. -

Equipment: Round-bottom flask, Reflux condenser, Oil bath (silicone oil), Magnetic stir bar.

Step-by-Step Procedure

-

Dissolution: In a suitably sized round-bottom flask, dissolve This compound (

) in Ethylene Glycol ( -

Base Addition: Add KOH pellets (

) to the solution. Stir until partially dissolved. -

Thermal Reaction (Reflux): Heat the mixture to

.-

Critical Check: Ensure vigorous stirring. The mixture will become homogeneous as the temperature rises.

-

Duration: Reflux for 18--24 hours . Monitor by TLC or LC-MS. The starting material spot (high

) should disappear, replaced by the baseline spot (Amino Acid).

-

-

Workup (Isoelectric Precipitation):

-

Dilution: Cool the reaction mixture to room temperature. Dilute with Water (

). -

Wash (Impurity Removal): Extract the alkaline aqueous phase with Diethyl Ether or DCM (

) to remove unreacted ester or non-acidic impurities. Discard the organic layer. -

Acidification: Cool the aqueous layer in an ice bath (

). Slowly add Concentrated HCl dropwise. -

Target pH: Adjust pH to 6.0--7.0 (The Isoelectric Point, pI).

-

Observation: The product, 4-benzylpiperidine-4-carboxylic acid, exists as a zwitterion and is least soluble at its pI. A white precipitate should form.[1][2]

-

-

Isolation: Filter the precipitate. Wash with cold water (

) and Acetone (

Method B: Acid-Mediated Hydrolysis (Alternative)

Best for: Substrates sensitive to strong bases or oxidation.

-

Reagents:

Aqueous HBr or -

Conditions: Reflux (

) for 24-48 hours. -

Note: This method often requires longer reaction times than Method A.

Data Analysis & Quality Control

Table 1: Comparison of Hydrolysis Conditions

| Parameter | Standard Method | Optimized Method (This Protocol) |

| Reagents | NaOH / Methanol | KOH / Ethylene Glycol |

| Temperature | ||

| Time | 48+ Hours | 18--24 Hours |

| Conversion | < 15% (Stalled) | > 90% |

| Major Issue | Steric hindrance prevents attack | High thermal energy overcomes sterics |

Workflow Visualization

The following diagram illustrates the critical Workup/Isolation logic, specifically the Isoelectric Point (pI) Trap , which is the most common failure point for researchers new to amino acid synthesis.

Figure 1: Isolation workflow emphasizing the Isoelectric Point (pI) precipitation strategy required for zwitterionic amino acid products.

Troubleshooting & Optimization

-

No Precipitate at pH 7:

-

Cause: The product might be slightly water-soluble or the concentration is too low.

-

Fix: Concentrate the aqueous solution by rotary evaporation (remove 50% of water) before acidification. Alternatively, add Ethanol to the aqueous mixture at pH 7 to force precipitation.

-

-

Incomplete Reaction:

-

Cause: Temperature too low.

-

Fix: Ensure the internal temperature reaches

. If using a heating block, set it to

-

-

Decarboxylation:

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of steric hindrance in ester hydrolysis).

-

Hammarström, L. G. J., et al. (2004).

,C - Janssen, P. A. J. (1962). "Process for preparing 4-(4-substituted-4-piperidinyl)-1-piperidine-carboxylic acids." U.S. Patent 3,998,834.

-

PubChem. (2025).[5][6] "Piperidine-4-carboxylic acid Compound Summary." National Library of Medicine. Link (Physical properties and pI data for analogous structures).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. ijnrd.org [ijnrd.org]

- 5. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Ethyl 4-benzylpiperidine-4-carboxylate via Anionic Activation

Here is a comprehensive Application Note and Protocol for the synthesis of Ethyl 4-benzylpiperidine-4-carboxylate , designed for professional research and development contexts.

Part 1: Executive Summary & Strategic Analysis

The Scientific Challenge

The target molecule, This compound , represents a critical class of gem-disubstituted piperidines.[1] These scaffolds are structurally significant in medicinal chemistry, serving as cores for neurokinin antagonists, opioid receptor modulators, and other G-protein-coupled receptor (GPCR) ligands.[1]

The synthetic challenge lies in generating a quaternary carbon center at the C4 position. Unlike simple N-alkylation, this transformation requires the formation of a nucleophilic enolate at the 4-position of the piperidine ring, followed by trapping with an electrophile (benzyl bromide).[1]

Retrosynthetic Logic

To ensure regioselectivity and prevent side reactions (such as N-alkylation or elimination), the nitrogen atom must be orthogonally protected. The tert-butoxycarbonyl (Boc) group is selected for its stability to strong bases (like LDA) and ease of removal under acidic conditions.

The Strategy:

-

Starting Material: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (Commercial or synthesized from ethyl isonipecotate).[1]

-

Activation: Kinetic deprotonation using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to generate the lithium enolate.

-

Functionalization: SN2 attack on Benzyl Bromide.

-

Deprotection: Acidolytic cleavage of the Boc group to yield the free amine target.

Part 2: Detailed Experimental Protocol

Reagents and Materials Table

| Reagent | Role | Equiv. | Notes |

| Ethyl 1-Boc-piperidine-4-carboxylate | Substrate | 1.0 | Dried under high vacuum prior to use.[1] |

| Lithium Diisopropylamide (LDA) | Base | 1.2 - 1.5 | 2.0 M solution in THF/Heptane/Ethylbenzene preferred. |

| Benzyl Bromide | Electrophile | 1.2 - 1.5 | Lachrymator. Handle in fume hood.[1] |

| Tetrahydrofuran (THF) | Solvent | N/A | Anhydrous, inhibitor-free, distilled from Na/Benzophenone or dried via column.[1] |

| Trifluoroacetic Acid (TFA) | Deprotection | 10-20 | Used in DCM (1:1 or 1:4 ratio). |

| Ammonium Chloride (sat.[2][3] aq.) | Quench | Excess | Saturated aqueous solution.[2] |

Phase I: Formation of the Quaternary Center (Alkylation)

Safety Pre-Check:

-

LDA is pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried and flushed with Argon/Nitrogen.[1]

-

Benzyl Bromide is a potent lachrymator; double-gloving and working in a well-ventilated hood are mandatory.[1]

Step-by-Step Procedure:

-

System Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an argon inlet, and a rubber septum.[1] Flame-dry the apparatus under vacuum and backfill with Argon.[1]

-

Solvent Charge: Charge the flask with anhydrous THF (concentration ~0.2 M relative to substrate). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add the LDA solution (1.2 equiv) dropwise via syringe. Ensure the internal temperature does not rise above -70 °C. Stir for 15 minutes to equilibrate.

-

Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-4-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA mixture over 20–30 minutes.

-

Mechanistic Insight: The bulky LDA selectively removes the alpha-proton (C4-H), generating the lithium enolate.[1] The -78 °C temperature prevents self-condensation (Claisen) or decomposition.

-

Hold Time: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

-

-

Electrophile Trapping: Add Benzyl Bromide (1.3 equiv) dropwise (neat or in minimal THF) to the enolate solution.

-

Rate Control: Add slowly to minimize local exotherms.

-

-

Warming Phase: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature (RT) over 2–3 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc) or LC-MS. The starting material spot should disappear, and a less polar product spot (the benzylated intermediate) should appear.

-

-

Quench & Workup:

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain 1-tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate .

Phase II: N-Boc Deprotection[1]

-

Dissolution: Dissolve the purified intermediate from Phase I in Dichloromethane (DCM) (approx. 5 mL per gram).

-

Acidolysis: Cool to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise (Volume ratio TFA:DCM = 1:4 to 1:1).

-

Reaction: Stir at RT for 2–4 hours. Monitor for the disappearance of the Boc-protected material (TLC or MS).

-

Workup (Free Base Isolation):

-

Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Redissolve the residue in DCM.

-

Carefully neutralize with saturated aqueous NaHCO₃ or 1M NaOH at 0 °C until pH > 8.

-

Separate the organic layer.[2][4][5] Extract the aqueous layer with DCM (3x).

-

Dry combined organics over Na₂SO₄ and concentrate to yield This compound .[1]

-

Part 3: Visualization & Logic

Reaction Pathway Diagram[1]

Figure 1: Synthetic workflow for the construction of the quaternary center and subsequent deprotection.

Process Logic & Troubleshooting

Figure 2: Decision logic for the alkylation step to ensure high yield and purity.

Part 4: Quality Control & Validation

To validate the synthesis, compare analytical data against expected values.

| Parameter | Expected Observation | Diagnostic Signal |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| ¹H NMR (CDCl₃) | Benzyl CH₂: Singlet ~2.8–2.9 ppm (2H) | Confirms alkylation at C4. |

| ¹H NMR (CDCl₃) | Ethyl Ester: Quartet ~4.1 ppm, Triplet ~1.2 ppm | Confirms ester integrity. |

| ¹H NMR (CDCl₃) | Piperidine NH: Broad singlet (if free base) | Confirms deprotection. |

| ¹³C NMR | Quaternary C4: Shift ~45–50 ppm | Distinct from starting material CH (methine). |

| Mass Spec (ESI) | [M+H]⁺ = 248.16 (Calc.) | Molecular ion confirmation. |

References

-